Tris((3-ethyl-3-oxetanyl)methyl) phosphite

Catalog No.
S15251596
CAS No.
39865-35-5
M.F
C18H33O6P
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris((3-ethyl-3-oxetanyl)methyl) phosphite

CAS Number

39865-35-5

Product Name

Tris((3-ethyl-3-oxetanyl)methyl) phosphite

IUPAC Name

tris[(3-ethyloxetan-3-yl)methyl] phosphite

Molecular Formula

C18H33O6P

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H33O6P/c1-4-16(7-19-8-16)13-22-25(23-14-17(5-2)9-20-10-17)24-15-18(6-3)11-21-12-18/h4-15H2,1-3H3

InChI Key

GILSVABNEXQUBY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COP(OCC2(COC2)CC)OCC3(COC3)CC

Tris((3-ethyl-3-oxetanyl)methyl) phosphite is a chemical compound characterized by its unique structure that includes three (3-ethyl-3-oxetanyl)methyl groups attached to a phosphite moiety. Its molecular formula is C12H21O4PC_{12}H_{21}O_4P, and it has a molecular weight of approximately 250.27 g/mol. The compound is primarily recognized for its potential applications in various fields, including polymer chemistry and materials science due to the reactivity of the oxetane rings.

, particularly those involving the opening of the oxetane ring. The oxetane ring can undergo nucleophilic attack, leading to the formation of various derivatives. Additionally, the phosphite group can react with alcohols or amines to form esters or amides, respectively. These reactions are significant in polymerization processes where the compound may act as a monomer or crosslinking agent.

The synthesis of tris((3-ethyl-3-oxetanyl)methyl) phosphite typically involves the reaction of phosphorus trichloride with (3-ethyl-3-oxetanyl)methanol under controlled conditions. This method allows for the formation of the phosphite ester while maintaining the integrity of the oxetane rings. Other methods may include stepwise synthesis involving intermediate compounds derived from oxetanols and phosphites.

Tris((3-ethyl-3-oxetanyl)methyl) phosphite finds applications in several areas:

  • Polymer Chemistry: It serves as a monomer for producing polymers with enhanced properties due to the presence of both oxetane and phosphite functionalities.
  • Material Science: The compound can be used in formulating coatings and adhesives that require specific mechanical and thermal properties.
  • Pharmaceuticals: Potential uses in drug delivery systems owing to its unique structural features that may enhance bioavailability.

Interaction studies involving tris((3-ethyl-3-oxetanyl)methyl) phosphite focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in polymerization reactions and its compatibility with other chemical entities. Understanding these interactions is crucial for optimizing its use in practical applications, particularly in developing new materials with tailored properties.

Tris((3-ethyl-3-oxetanyl)methyl) phosphite shares structural similarities with several other compounds, particularly those containing oxetane rings or phosphites. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Tris(2-methylpropyl) phosphitePhosphiteUsed primarily as a flame retardant
Tri(2-hydroxyethyl) phosphatePhosphateKnown for its use as a plasticizer
Tris(2-(2-methoxyethoxy)ethyl) phosphatePhosphateExhibits excellent thermal stability
(3-Ethyl-3-methyloxetan-2-yloxy)methanolOxetane derivativeUsed in specialty coatings due to enhanced adhesion

The uniqueness of tris((3-ethyl-3-oxetanyl)methyl) phosphite lies in its combination of both oxetane and phosphite functionalities, which allows it to participate in a diverse range of

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

376.20147577 g/mol

Monoisotopic Mass

376.20147577 g/mol

Heavy Atom Count

25

UNII

6YUF9FY9V3

General Manufacturing Information

3-Oxetanemethanol, 3-ethyl-, 3,3',3''-phosphite: ACTIVE

Dates

Last modified: 08-11-2024

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